

Comparative Guide to the Effects of ML315 Hydrochloride in Diverse Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML 315 hydrochloride

Cat. No.: B1531625

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of ML315 hydrochloride, a potent dual inhibitor of Cdc2-like kinases (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). The information presented herein is intended to support further research and drug development efforts by offering a clear overview of its activity, along with detailed experimental protocols and a comparative analysis with other kinase inhibitors.

Introduction to ML315 Hydrochloride

ML315 is a small molecule inhibitor with high selectivity for the CLK and DYRK families of kinases. These kinases play crucial roles in the regulation of mRNA splicing, cell cycle progression, and apoptosis. Dysregulation of CLK and DYRK activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention. ML315 serves as a valuable chemical probe for studying the biological functions of these kinases and as a potential lead compound for drug discovery.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of ML315 against various kinase isoforms. This data provides a quantitative measure of the compound's potency and selectivity.

Kinase Target	ML315 IC50 (nM)
CLK1	68
CLK2	231
CLK3	>10,000
CLK4	68
DYRK1A	282
DYRK1B	Not Reported
DYRK2	1156

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Comparative Analysis with Alternative Kinase Inhibitors

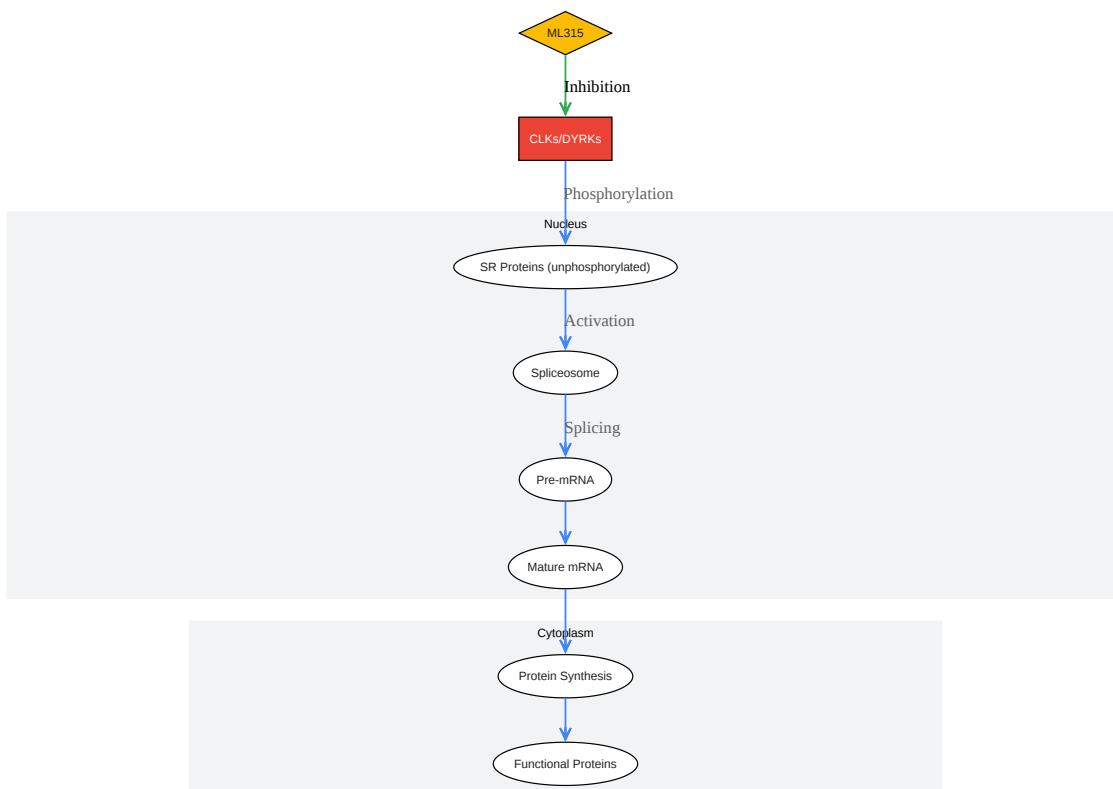
To provide a broader context for the activity of ML315, the following table compares its inhibitory profile with other known inhibitors of the CLK and DYRK kinase families.

Inhibitor	Target Kinase(s)	Reported IC50 (nM)	Key Cellular Effects Reported
ML315	CLK1, CLK2, CLK4, DYRK1A, DYRK2	CLK1: 68, CLK2: 231, CLK4: 68, DYRK1A: 282, DYRK2: 1156	Cellular effects not yet broadly published
Leucettine L41	DYRKs, CLKs, GSK3 β	DYRK1A: 40	Improves glucose-stimulated insulin secretion in pancreatic β -cells. [1]
KH-CB19	CLK1, CLK3	CLK1: 19.7, CLK3: 530	Inhibits influenza virus replication; reduces phosphorylation of SR proteins. [2]
TG003	CLK1, CLK4	CLK1: 20, CLK4: 15	Alters splicing of cancer-associated genes; induces apoptosis and G2/M cell cycle arrest in prostate cancer cells. [3] [4]
Harmine	DYRK1A, DYRK2, DYRK3	DYRK1A: 80, DYRK2: 900, DYRK3: 800	Induces caspase-mediated apoptosis in neuroblastoma cells. [5] [6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

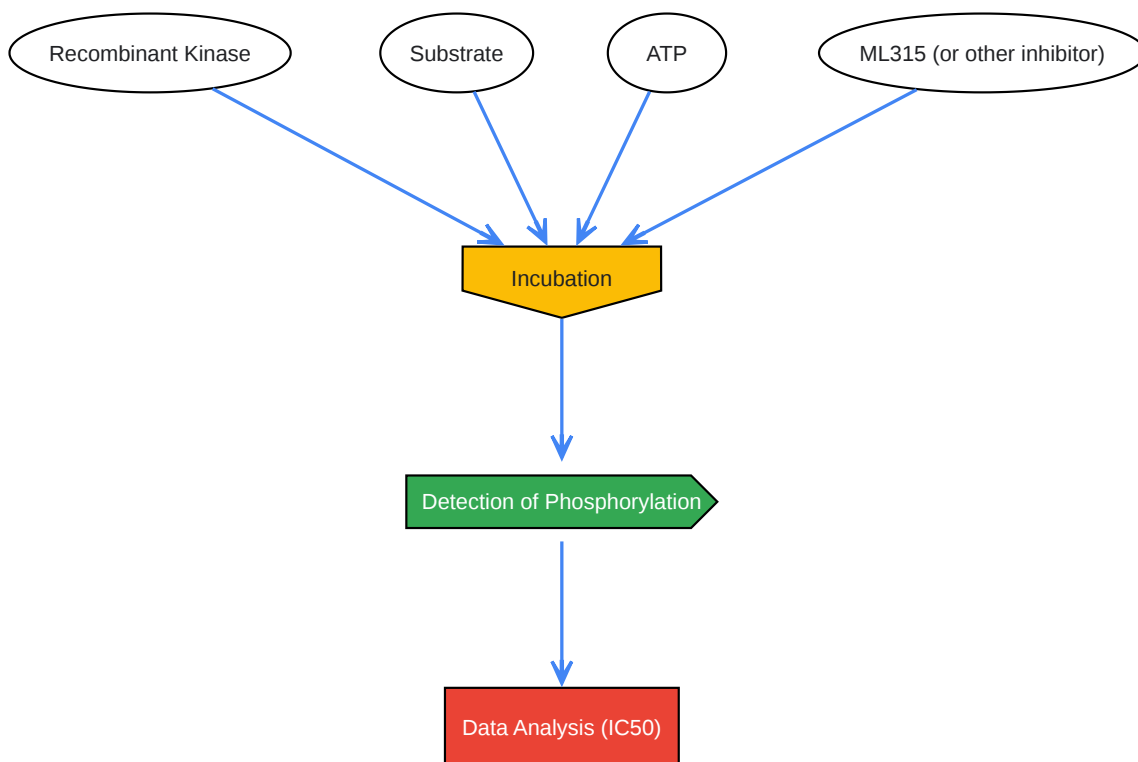
Signaling Pathway of CLK and DYRK Kinases



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of CLK/DYRK kinases in pre-mRNA splicing.

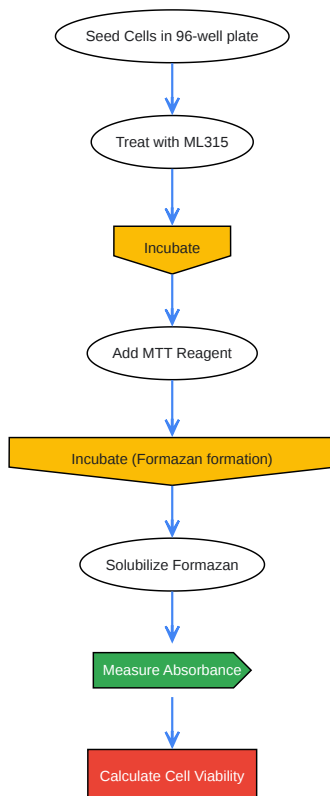
Experimental Workflow for Kinase Inhibition Assay



[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Workflow for Cell Viability (MTT) Assay



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DYRK1A inhibitors leucettines and TGF- β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]
- 5. Harmine, a dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) inhibitor induces caspase-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harmine | DYRK | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Comparative Guide to the Effects of ML315 Hydrochloride in Diverse Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1531625#cross-validation-of-ml-315-hydrochloride-effects-in-different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com